1-(3-Bromopropyl)-3-methoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of related methoxybenzene derivatives involves various chemical reactions, including electrosynthesis, halogenation, and the use of catalysts. An efficient synthesis approach for methoxybenzene derivatives, including bromination and methoxylation steps, has been detailed by Hirokawa et al. (2000), demonstrating methodologies applicable to 1-(3-Bromopropyl)-3-methoxybenzene and similar compounds (Hirokawa, Horikawa, & Kato, 2000).
Molecular Structure Analysis
The molecular structure and conformation of methoxybenzene derivatives have been explored through spectroscopic methods and quantum chemical calculations. Studies by Dorofeeva et al. (2009) on dimethoxybenzenes provide insight into the structural analysis applicable to 1-(3-Bromopropyl)-3-methoxybenzene, emphasizing the importance of conformational studies for understanding molecular geometry and interactions (Dorofeeva, Shishkov, Karasev, Vilkov, & Oberhammer, 2009).
Chemical Reactions and Properties
Methoxybenzene derivatives participate in various chemical reactions, including cycloadditions and substitution reactions. Giles et al. (1991) explored the regioselectivity in reactions of methoxydehydrobenzenes, providing a basis for understanding the reactivity of 1-(3-Bromopropyl)-3-methoxybenzene with different reagents (Giles, Sargent, & Sianipar, 1991).
Physical Properties Analysis
The physical properties, including thermodynamic and spectroscopic characteristics of methoxybenzene derivatives, have been studied extensively. Research by Varfolomeev et al. (2010) on methoxyphenols offers comprehensive data on physical properties that can be correlated with those of 1-(3-Bromopropyl)-3-methoxybenzene (Varfolomeev, Abaidullina, Solomonov, Verevkin, & Emel’yanenko, 2010).
Chemical Properties Analysis
The chemical properties of 1-(3-Bromopropyl)-3-methoxybenzene, including reactivity and stability, can be inferred from studies on similar methoxybenzene derivatives. The work by Saeed et al. (2024) on the synthesis and characterization of bromomethyl-dimethoxybenzene derivatives highlights the importance of structural features on the chemical behavior of these compounds (Saeed, Ejaz, Aziz, Channar, Sumreen, Ujan, Wani, Zargar, Hökelek, & Flörke, 2024).
Scientific Research Applications
Environmental Analysis
Research on halogenated methoxybenzenes like 1-(3-Bromopropyl)-3-methoxybenzene highlights their presence in the marine troposphere, indicating a mix of biogenic and anthropogenic origins. Such compounds are not produced in large technical quantities, but their environmental presence, particularly in marine air, is of significant interest. This study informs our understanding of the distribution and potential impacts of such organohalogens in the environment (Führer & Ballschmiter, 1998).
Atmospheric Chemistry
Methoxybenzenes are also studied in the context of atmospheric chemistry. For instance, a theoretical study on the gas-phase reaction of methoxybenzene with ozone shows its potential as an air pollutant, particularly in the troposphere. Understanding these reactions is crucial for assessing environmental impacts and developing strategies to mitigate air pollution (Sun et al., 2016).
Organic Synthesis
In the field of organic synthesis, compounds similar to 1-(3-Bromopropyl)-3-methoxybenzene are utilized as intermediates. For example, the electrochemical reduction of bromomethoxybenzenes in organic chemistry has led to the development of high-yield methods for producing tetrahydrofuran derivatives, a class of compounds with various applications (Esteves, Ferreira & Medeiros, 2007).
Materials Science
In materials science, derivatives of methoxybenzene have been studied for their potential in creating advanced materials. For instance, research on the functional group addition of methoxybenzene derivatives in polymer solar cells has led to the development of materials with enhanced photovoltaic performance (Jin et al., 2016).
Chemistry of Liquid Crystals
The reaction of methoxybenzene derivatives with other organic compounds has been explored to synthesize chiral liquid crystals. This is particularly relevant in the development of advanced materials for displays and optical devices (Bertini et al., 2003).
Molecular Structure Analysis
Investigations into the molecular structure of methoxybenzene derivatives provide insights into chemical bonding and interactions. These studies are fundamental to understanding the properties of such compounds and their potential applications in various fields (Harder et al., 1989).
Electronic Structure Studies
Research on the electronic structure of methoxybenzene derivatives when grafted onto silicon surfaces has implications for surface engineering and semiconductor technology. Understanding these interactions is crucial for the development of new materials in electronics (Hunger et al., 2006).
Safety And Hazards
Specific safety and hazard information for 1-(3-Bromopropyl)-3-methoxybenzene is not well documented in the available literature. However, related compounds can cause skin and eye irritation and are harmful if swallowed789.
Future Directions
The future directions of 1-(3-Bromopropyl)-3-methoxybenzene are not well documented in the available literature. However, related compounds are being sold for research purposes1011.
Please note that this analysis is based on the limited information available and may not be fully accurate or complete. For more detailed information, further research and experimentation would be necessary.
properties
IUPAC Name |
1-(3-bromopropyl)-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISAIUHOJQKVHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219592 | |
Record name | Anisole, m-(3-bromopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-3-methoxybenzene | |
CAS RN |
6943-97-1 | |
Record name | Anisole, m-(3-bromopropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006943971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6943-97-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anisole, m-(3-bromopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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